molecular formula C12H12O6P2 B083617 [4-(4-Phosphonophenyl)phenyl]phosphonic acid CAS No. 13817-79-3

[4-(4-Phosphonophenyl)phenyl]phosphonic acid

Cat. No.: B083617
CAS No.: 13817-79-3
M. Wt: 314.17 g/mol
InChI Key: QWSZMKCGMDROKE-UHFFFAOYSA-N
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Description

[4-(4-Phosphonophenyl)phenyl]phosphonic acid, also known as 4,4’-diphosphono-1,1’-biphenyl, is a chemical compound with the molecular formula C12H12O6P2 and a molecular weight of 314.17 g/mol . This compound is characterized by the presence of two phosphonic acid groups attached to a biphenyl structure, making it a unique and versatile molecule in various scientific applications.

Scientific Research Applications

[4-(4-Phosphonophenyl)phenyl]phosphonic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Phosphonophenyl)phenyl]phosphonic acid typically involves the reaction of biphenyl derivatives with phosphonic acid reagents. One common method includes the use of a biphenyl precursor, which undergoes a reaction with phosphonic acid under controlled conditions to yield the desired product . The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained at around 80-100°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and improved scalability. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Phosphonophenyl)phenyl]phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine or phosphonate derivatives.

    Substitution: The biphenyl structure allows for substitution reactions, where different functional groups can be introduced to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve the use of halogenating agents or organometallic reagents under controlled conditions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted biphenyl compounds. These products can be further utilized in different applications depending on their chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • Biphenyl-4,4’-diphosphonic acid
  • 4,4’-Biphenylenebisphosphonic acid
  • 1,1’-Biphenyl]-4,4’-diylbis(phosphonic acid)

Uniqueness

Compared to similar compounds, [4-(4-Phosphonophenyl)phenyl]phosphonic acid stands out due to its specific structural arrangement, which provides unique chemical reactivity and binding properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and modifications.

Properties

IUPAC Name

[4-(4-phosphonophenyl)phenyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O6P2/c13-19(14,15)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(16,17)18/h1-8H,(H2,13,14,15)(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSZMKCGMDROKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299327
Record name biphenyl-4,4'-diylbis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13817-79-3
Record name NSC129448
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129448
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name biphenyl-4,4'-diylbis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

66 ml of HBr at 33% by weight in acetic acid are added to 4.9 g (11.5 moles) of 4,4'-biphenyl-diphosphonic acid tetra-ethyl ester and the mixture is heated at 80° C. for 4 hours. After cooling to ambient temperature, 150 ml of H2O are added under agitation and the precipitate obtained is filtered, washed with water and vacuum dried (20 mm Hg) at 45° C. for one night. 2.29 g of 4,4'-biphenyl-diphosphonic acid, with a molar yield of 66% are obtained.
Name
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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